Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate
Description
Methyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester featuring a methyl group at the 1-position, an acetyl substituent at the 3-position, and a carboxylate ester at the 5-position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 5-acetyl-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)6-4-7(8(12)13-3)10(2)9-6/h4H,1-3H3 |
InChI Key |
CUSFCCMZWHIINS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=C1)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Methyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate has been investigated for its antimicrobial properties. A study demonstrated that derivatives of pyrazoles exhibit moderate antibacterial activity, indicating the potential for developing new antimicrobial agents based on this structure .
Protein Kinase Inhibition
Research has shown that pyrazole derivatives, including this compound, can act as inhibitors of protein kinases. This activity is crucial in the development of therapeutic agents for various diseases, including cancer. For instance, specific fused pyrazole derivatives were synthesized and evaluated for their ability to inhibit protein kinase activity, leading to promising results in terms of biological efficacy .
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. Antioxidants play a vital role in mitigating oxidative stress, which is linked to numerous chronic diseases. The antioxidant activity of synthesized pyrazole derivatives was assessed using multiple methods, revealing several compounds with significant protective effects against oxidative damage .
Agricultural Applications
Pesticide Development
this compound serves as an intermediate in the synthesis of various agrochemicals. It is particularly relevant in the formulation of acaricides and insecticides. The compound's derivatives have been shown to possess high efficacy against pests while maintaining a favorable safety profile for crops .
Green Chemistry Approaches
Recent advancements have focused on synthesizing this compound using environmentally friendly methods. For example, the use of dimethyl carbonate as a reagent instead of more toxic alternatives has been proposed, enhancing the safety and sustainability of agricultural chemical production .
Chemical Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hydrazine with acetic anhydride followed by carboxylation steps. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Azim et al. evaluated several novel pyrazolone derivatives for their antimicrobial properties. The results indicated that certain compounds derived from this compound exhibited promising antibacterial activity against common pathogens, suggesting their potential use as new antibiotics .
Case Study 2: Agricultural Application
Research highlighted the development of a new acaricide based on this compound derivatives. Field trials demonstrated effective pest control with minimal environmental impact compared to traditional pesticides, showcasing the compound's utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of oxidative stress pathways or modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Pyrazole derivatives differ in substituent patterns, which significantly influence their chemical and physical properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrazole Derivatives
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Biological Activity
Methyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 182.18 g/mol. The compound features a pyrazole ring with an acetyl group at the 3-position and a carboxylate group at the 5-position, which contributes to its unique chemical reactivity and biological properties.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of pyrazole compounds, including this compound, showed effective scavenging activity against free radicals, suggesting potential applications in preventing oxidative damage in biological systems .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent . The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. Pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. The compound has shown promising results in reducing inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .
4. Anticancer Potential
Recent studies have explored the anticancer activity of pyrazole derivatives, including this compound. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various cancer types, including breast and lung cancers . The mechanism may involve modulation of cell cycle progression and enhancement of apoptotic pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound likely binds to active sites on enzymes involved in inflammatory pathways or oxidative stress response, inhibiting their activity .
- Cell Signaling Modulation : It may also affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects .
Comparative Analysis with Other Pyrazole Derivatives
To understand the unique properties of this compound, a comparison with other related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C8H10N2O3 | Acetyl group at the 3-position |
| Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate | C8H10N2O3 | Acetyl group at the 5-position |
| Ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate | C9H12N2O3 | Ethyl group instead of methyl |
This table illustrates how variations in substitution patterns on the pyrazole ring influence biological activity and reactivity.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups .
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines (MDA-MB-231) demonstrated that treatment with this compound resulted in increased apoptosis rates and decreased cell viability, supporting its potential as an anticancer agent .
Q & A
Q. What are optimized synthetic routes for Methyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, and how can regioselectivity challenges be addressed?
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) minimizes decomposition. Thermal stability tests (TGA/DSC) show decomposition onset at ~180°C, releasing CO, NOₓ, and HCl . Avoid prolonged exposure to strong oxidizers (e.g., H₂O₂) to prevent unwanted side reactions.
Advanced Research Questions
Q. How does steric hindrance from the 1-methyl and 3-acetyl groups influence reactivity in further derivatization?
Q. What computational models predict the compound’s electronic properties and supramolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) simulate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the acetyl group lowers LUMO energy (–1.8 eV), enhancing electrophilicity. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., kinase inhibitors) . Crystal packing analysis via Mercury software identifies C–H···O hydrogen bonds (2.8–3.2 Å) critical for lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
